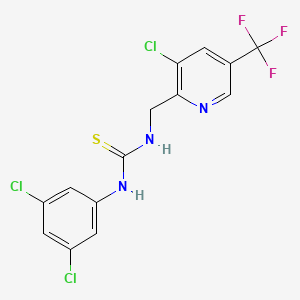

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea

Description

This thiourea derivative features a pyridine ring substituted with chlorine and a trifluoromethyl group at the 3- and 5-positions, respectively. The thiourea bridge connects this pyridinylmethyl group to a 3,5-dichlorophenyl ring. Its molecular formula is C₁₆H₁₂Cl₃F₃N₃S, with a molecular weight of ~434.7 g/mol.

Properties

Molecular Formula |

C14H9Cl3F3N3S |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3,5-dichlorophenyl)thiourea |

InChI |

InChI=1S/C14H9Cl3F3N3S/c15-8-2-9(16)4-10(3-8)23-13(24)22-6-12-11(17)1-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |

InChI Key |

YDYGIHFBRVQEMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{3-Chloro-5-(trifluoromethyl)pyridine-2-methylamine} + \text{3,5-Dichlorophenyl isothiocyanate} \rightarrow \text{this compound}

$$

Reaction Conditions

- Solvent: Typically dichloromethane or acetonitrile, chosen for their ability to dissolve both reactants and facilitate the reaction.

- Temperature: Reflux conditions are commonly employed to drive the reaction to completion.

- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

This method is well-established for thiourea derivatives and is scalable for industrial production, where continuous flow reactors and automated purification may be used to optimize yield and purity.

Detailed Preparation Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine in anhydrous dichloromethane or acetonitrile | Ensures complete solubilization |

| 2 | Add 3,5-dichlorophenyl isothiocyanate dropwise under stirring | Controls reaction rate and heat evolution |

| 3 | Heat the reaction mixture under reflux for 3-6 hours | Promotes complete conversion |

| 4 | Cool the mixture to room temperature | Prepares for product isolation |

| 5 | Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography | Removes impurities and unreacted starting materials |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage. The presence of electron-withdrawing substituents (chlorine and trifluoromethyl) on the pyridine ring influences the nucleophilicity of the amine and the electrophilicity of the isothiocyanate, affecting reaction rate and yield.

Industrial Scale Considerations

Industrial synthesis adapts the laboratory procedure with:

- Use of large-scale reactors equipped for reflux and inert atmosphere.

- Continuous flow synthesis to enhance safety and efficiency.

- Automated purification systems to ensure consistent product quality.

- Optimization of solvent use and reaction time to maximize throughput and minimize waste.

Comparative Data on Preparation Methods for Related Thiourea Derivatives

Supporting Research Findings

- The thiourea synthesis via amine and isothiocyanate coupling is a robust and widely used method in organic synthesis, supported by multiple studies demonstrating high yields and purity with minimal side reactions.

- Electron-withdrawing substituents such as chloro and trifluoromethyl groups on the pyridine ring increase the electrophilicity of the isothiocyanate and stabilize the thiourea product, facilitating synthesis and improving biological activity.

- Purification by recrystallization is preferred for its simplicity and effectiveness, though column chromatography is employed when higher purity is required or when impurities have similar solubility profiles.

- Industrial methods emphasize reaction scalability, solvent recovery, and process safety, often employing continuous flow reactors and automated purification to maintain consistent quality.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Reactants | 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine and 3,5-dichlorophenyl isothiocyanate | Stoichiometric amounts, slight excess of isothiocyanate sometimes used |

| Solvent | Dichloromethane or Acetonitrile | Anhydrous, 10-20 mL per mmol of amine |

| Temperature | Reflux | ~40-80 °C depending on solvent |

| Reaction Time | 3-6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or Column Chromatography | Ethanol or silica gel with suitable eluents |

| Yield | High | Typically >80% |

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various N-acyl thiourea derivatives, which demonstrated significant activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Among these compounds, those containing halogen substitutions showed enhanced efficacy, suggesting that 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea could be effective against resistant strains of bacteria .

Anti-inflammatory Properties

Thiourea derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

The compound's structural features align with those of known fungicides. For instance, derivatives containing the pyridine structure have been utilized in the development of fungicides like Fluopyram, which targets fungal pathogens effectively. The incorporation of thiourea in similar compounds may enhance their fungicidal properties .

Materials Science Applications

Corrosion Inhibition

Thiourea compounds are recognized for their corrosion inhibition capabilities. Studies have shown that organic compounds with heteroatoms can significantly reduce corrosion rates in metals when applied as coatings or additives. The presence of chlorine and trifluoromethyl groups in this compound may contribute to its effectiveness as a corrosion inhibitor in various environments .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of several thiourea derivatives, including those similar to this compound. The results indicated a strong correlation between halogen substitution and increased antibacterial activity, with minimal inhibitory concentrations significantly lower than those of standard antibiotics . -

Fungicide Development

Research into the development of new fungicides based on pyridine derivatives has shown that modifications to the thiourea structure can enhance efficacy against resistant fungal strains. This opens avenues for developing more effective agricultural chemicals using compounds like this compound .

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 3,5-dichlorophenyl and trifluoromethyl groups enhance electrophilicity and binding to biological targets compared to derivatives with electron-donating groups (e.g., methoxy in AG ).

- Halogen Effects : Bromine substitution (as in ) increases molecular weight but may reduce metabolic stability compared to chlorine.

- Chiral vs. Achiral : Unlike chiral catalysts in , the target compound lacks stereocenters, simplifying synthesis but limiting enantioselective applications.

Biological Activity

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,5-dichlorophenyl)thiourea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiourea functional group, which is known for its ability to interact with various biological targets, potentially leading to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl3F3N2S, with a molecular weight of approximately 367.66 g/mol. The presence of multiple halogen substituents enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10Cl3F3N2S |

| Molecular Weight | 367.66 g/mol |

| Functional Groups | Thiourea, Pyridine |

Antibacterial Activity

Thiourea derivatives, including this compound, have shown promising antibacterial properties. Studies indicate that such compounds can inhibit the growth of various pathogenic bacteria. For instance, the minimum inhibitory concentration (MIC) values for related thiourea derivatives have been reported in the range of 40 to 50 µg/mL against organisms like E. faecalis and K. pneumoniae .

Anticancer Activity

Research has demonstrated that thiourea derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of critical pathways involved in cell proliferation and survival. For example, compounds similar to this thiourea have shown efficacy against breast cancer and leukemia cell lines .

Antioxidant Activity

The antioxidant potential of thiourea derivatives has also been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A related study indicated that certain thiourea derivatives exhibited high reducing potential when tested against ABTS and DPPH free radicals .

The biological activities of this compound are likely mediated through several mechanisms:

- Interaction with Enzymes : Thioureas can bind to enzyme active sites, inhibiting their function. For instance, they may target bacterial enzymes like enoyl ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria.

- Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl and dichlorophenyl groups may enhance the ability of these compounds to disrupt microbial cell membranes.

Study on Antibacterial Activity

In a comparative study involving various thiourea derivatives, it was found that those with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration . The study highlighted that modifications to the thiourea structure could lead to significant variations in biological efficacy.

Research on Anticancer Properties

A recent investigation into the anticancer effects of thiourea derivatives revealed that specific substitutions at the phenyl ring could enhance cytotoxicity against cancer cells by promoting apoptosis through mitochondrial pathways . This underscores the importance of structural modifications in optimizing therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.